molecular formula C18H23ClN2O B4230673 N-1-adamantyl-N'-(2-chlorobenzyl)urea

N-1-adamantyl-N'-(2-chlorobenzyl)urea

Cat. No.: B4230673
M. Wt: 318.8 g/mol
InChI Key: LDSUASYLBNOUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-(2-chlorobenzyl)urea: is a synthetic organic compound characterized by the presence of an adamantyl group and a chlorobenzyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(2-chlorobenzyl)urea typically involves the reaction of adamantylamine with 2-chlorobenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Adamantylamine Preparation:

    • Adamantane is reacted with nitric acid to form 1-adamantanol.
    • 1-adamantanol is then converted to 1-adamantylamine using ammonium chloride and sodium cyanoborohydride.
  • Formation of N-1-adamantyl-N’-(2-chlorobenzyl)urea:

    • 1-adamantylamine is reacted with 2-chlorobenzyl isocyanate in an inert solvent such as dichloromethane.
    • The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of N-1-adamantyl-N’-(2-chlorobenzyl)urea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-(2-chlorobenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-1-adamantyl-N’-(2-chlorobenzyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2-chlorobenzyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity to target proteins or enzymes. The chlorobenzyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. The urea moiety forms hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • N-1-adamantyl-N’-(4-chlorobenzyl)urea
  • N-1-adamantyl-N’-(3-chlorobenzyl)urea
  • N-1-adamantyl-N’-(2-fluorobenzyl)urea

Comparison: N-1-adamantyl-N’-(2-chlorobenzyl)urea is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for targeted research applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(2-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c19-16-4-2-1-3-15(16)11-20-17(22)21-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSUASYLBNOUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Reactant of Route 3
Reactant of Route 3
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Reactant of Route 4
Reactant of Route 4
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-1-adamantyl-N'-(2-chlorobenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.